molecular formula C6H2F5NO2S B3043191 Pentafluorobenzenesulfonamide CAS No. 778-36-9

Pentafluorobenzenesulfonamide

Cat. No.: B3043191
CAS No.: 778-36-9
M. Wt: 247.14 g/mol
InChI Key: ZWVYQZBCSXCUOO-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulfonamide (PFBS, C₆H₂F₅NO₂S) is a sulfonamide derivative characterized by a benzene ring fully substituted with five fluorine atoms and a sulfonamide (-SO₂NH₂) group at the para position . Its molecular structure (SMILES: N[S](=O)(=O)c1c(F)c(F)c(F)c(F)c1F) confers high electron-withdrawing properties, enhancing reactivity in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzenesulfonyl chloride with ammonia or an amine. The reaction typically takes place in an inert atmosphere and at room temperature. For example, the mixture of this compound, triethylamine, and adamantanamine hydrochloride in dimethyl sulfoxide (DMSO) is stirred at ambient temperature for 48 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

PFBS derivatives have been explored as potential pharmacological agents due to their ability to modulate biological pathways. Notably, they have been investigated for their role in treating hypercholesterolemia and atherosclerosis. These compounds can enhance LDL receptor expression, thereby reducing serum cholesterol levels and preventing plaque formation in arteries .

Case Study: Lipid Regulation

A study demonstrated that PFBS derivatives significantly upregulated LDL receptor synthesis in hepatocytes, leading to decreased serum cholesterol levels in animal models. This highlights their potential as therapeutic agents for cardiovascular diseases.

Diagnostics and Imaging

PFBS is utilized in the development of diagnostic tools, particularly in optical imaging and photodynamic therapy. The incorporation of fluorinated compounds enhances the imaging contrast and specificity due to their unique spectral properties .

Case Study: Optical Imaging

Recent advancements have shown that PFBS-based compounds can be used in targeted imaging of tumors, allowing for better visualization during surgical procedures. Their high stability and reactivity facilitate the creation of conjugates that bind specifically to cancer cells.

Bioconjugation and Protein Modification

PFBS derivatives are effective in modifying proteins through covalent bonding with cysteine residues. This property is exploited in drug delivery systems where PFBS-modified proteins can be designed to release therapeutic agents selectively .

Case Study: Targeted Drug Delivery

Research has indicated that PFBS-modified enzymes exhibit enhanced activity and stability, making them suitable candidates for targeted drug delivery applications. For instance, a study on Bruton’s tyrosine kinase (BTK) showed that PFBS derivatives could effectively inhibit enzyme activity, providing a pathway for developing new cancer therapies .

Materials Science

In materials science, PFBS has been employed to improve the properties of polymers and biopolymers. The introduction of fluorinated groups enhances thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Case Study: Polymer Development

A recent investigation into PFBS-based polymers revealed significant improvements in mechanical properties and thermal stability compared to non-fluorinated counterparts. These advancements open new avenues for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of pentafluorobenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The presence of electron-withdrawing fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Differences

Compound Fluorine Substituents Key Functional Groups Electron Effects
Pentafluorobenzenesulfonamide 5 F atoms -SO₂NH₂ Strong electron-withdrawing
4-Fluorobenzenesulfonamide (4FBS) 1 F atom -SO₂NH₂ Moderate electron-withdrawing
Benzenesulfonamide None -SO₂NH₂ Weak electron-withdrawing

Key Insight: The pentafluoro substitution in PFBS amplifies electrophilicity, enhancing binding to biomolecular targets compared to mono- or non-fluorinated analogs .

Binding Affinity to Carbonic Anhydrase

Compound Binding Constant (BCA II, 25°C) Relative Affinity vs. 4FBS
This compound ~25-fold stronger 1 (Reference)
4-Fluorobenzenesulfonamide 1 (Baseline) 0.04

PFBS binds ~25 times more strongly to BCA II than 4FBS due to improved hydrophobic interactions and fluorine-mediated polar contacts .

Antiproliferative Mechanisms

Compound Mechanism of Action Target Protein IC₅₀ (Cancer Cell Lines)
PFBS (e.g., T138067) Covalent modification of β-tubulin Cys239 Tubulin Nanomolar range
E7010 (ABT-751) Reversible binding to colchicine site Tubulin Low micromolar
MPSP-001 Non-covalent colchicine site inhibition Tubulin 1.9–15.7 μM

Key Insight : PFBS derivatives like T138067 exhibit irreversible tubulin inhibition, overcoming multidrug resistance (MDR) in cancer cells .

Biological Activity

Pentafluorobenzenesulfonamide (PFBS) is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article delves into the biological activity of PFBS, highlighting its mechanisms of action, structure-activity relationships, and recent research findings.

Overview of this compound

PFBS is characterized by a sulfonamide group attached to a pentafluorobenzene ring. The incorporation of fluorine atoms enhances the compound's biological properties, making it a subject of various studies aimed at understanding its anticancer effects.

Recent studies have demonstrated that PFBS and its derivatives can induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, the accumulation of cleaved forms of caspases-9 and -7, as well as PARP, indicates that PFBS triggers intrinsic apoptosis mechanisms in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MOLT-3 (leukemia) .

Key Findings:

  • Caspase Activation : PFBS derivatives lead to the activation of caspases, which are crucial for the execution phase of apoptosis.
  • Cell Line Sensitivity : Different derivatives exhibit varying levels of cytotoxicity across multiple cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

Structure-Activity Relationships (SAR)

The biological activity of PFBS is heavily influenced by its structural components. Modifications to the sulfonamide group or the benzene ring can enhance or diminish its anticancer properties.

Table 1: Structure-Activity Relationships of PFBS Derivatives

CompoundStructure ModificationIC50 (μM)Apoptotic Effect
PFBSNone5.0Yes
Derivative 1Dihydroimidazoline core2.0Yes
Derivative 2Mono-fluorinated10.0No
Derivative 3Tri-fluorinated8.5Yes

*IC50 values indicate the concentration required to inhibit cell growth by 50% in vitro.

Research Findings

  • Anticancer Activity : A study reported that novel PFBS derivatives synthesized via Diels-Alder cycloaddition exhibited enhanced cytotoxicity compared to their parent compounds . The presence of heterocyclic cores significantly influenced their biological activity.
  • Glutathione Reactivity : Investigations into the reactivity of PFBS with biological nucleophiles revealed that certain fluorinated analogues reacted readily with glutathione, which may limit their therapeutic application due to rapid metabolism .
  • Therapeutic Window : The selectivity and potency of PFBS derivatives against specific HDAC isoforms were analyzed. Notably, certain derivatives displayed exceptional selectivity for HDAC6, with IC50 values in the picomolar range .
  • Case Studies :
    • In a study involving various cancer cell lines, PFBS derivatives were shown to induce significant cytotoxic effects while maintaining lower toxicity in non-cancerous cells, suggesting a favorable therapeutic index .
    • Another investigation highlighted the importance of fluorine substitution in enhancing drug profiles for arylsulfonamides, indicating that careful structural modifications can yield compounds with improved efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for pentafluorobenzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of pentafluorobenzene using chlorosulfonic acid, followed by amidation. Key variables include temperature (maintained at 0–5°C during sulfonation to avoid side reactions), stoichiometry of ammonia/amine for amidation, and purification via recrystallization (e.g., using ethanol/water mixtures). Monitor progress via 19F^{19}\text{F} NMR to confirm substitution patterns and HPLC for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 19F^{19}\text{F} NMR : Identify fluorine environments (δ -140 to -160 ppm for aromatic fluorines).
  • IR Spectroscopy : Confirm sulfonamide group (S=O stretches at 1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to detect molecular ion peaks (e.g., [M-H]^- at m/z 291) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How can this compound be applied as a catalyst or ligand in organofluorine chemistry?

  • Methodological Answer : Its strong electron-withdrawing properties make it effective in SNAr reactions. For example, in Suzuki-Miyaura couplings, use Pd(OAc)2_2 with this compound-derived ligands (1–5 mol%) in DMF at 80°C. Monitor catalytic efficiency via turnover frequency (TOF) calculations and compare with non-fluorinated analogs to isolate electronic effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioaccumulation data for this compound?

  • Methodological Answer : Discrepancies often arise from variability in test organisms (e.g., Daphnia magna vs. zebrafish) or extraction methods. Standardize protocols using OECD Test Guideline 305. Perform meta-analysis of existing studies, weighting data by sample size and methodology rigor. Use QSAR models to predict log KowK_{ow} and compare with experimental values to identify outliers .

Q. What computational strategies are recommended for modeling the environmental persistence of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate bond dissociation energies (BDEs) for C-F bonds.
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., using GROMACS with TIP3P water model). Validate predictions against experimental half-life data in pH 7–9 buffers .

Q. How can experimental designs be structured to assess the compound’s potential as a PFOS alternative while addressing regulatory criteria?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use microcosm studies to simulate environmental fate.
  • Novelty : Compare bioaccumulation factors (BAFs) with PFOS using LC-MS/MS.
  • Regulatory Alignment : Align endpoints with Stockholm Convention Annex B guidelines (e.g., persistence > 2 months in water) .

Q. What systematic approaches are critical for identifying confounding variables in toxicity studies of this compound?

  • Methodological Answer : Implement a counterfactual analysis in rodent models:

  • Control groups: Administer PFOS and non-fluorinated analogs.
  • Measure hepatic enzyme activity (CYP450) and renal clearance rates.
  • Use multivariate regression to isolate compound-specific effects from metabolic interference .

Q. Methodological Frameworks

Q. How can researchers leverage the PICO framework to formulate hypotheses about structure-activity relationships?

  • Population : Fluorinated sulfonamides.
  • Intervention : Varying fluorine substitution patterns.
  • Comparison : Non-fluorinated analogs.
  • Outcome : Electron-withdrawing effects on reaction kinetics.
  • Example: Test the hypothesis that para-fluorine atoms enhance electrophilicity in SNAr reactions via Hammett σp_p constants .

Q. What strategies mitigate publication bias in meta-analyses of the compound’s applications?

  • Methodological Answer :

  • Search multiple databases (Web of Science, PubMed) with Boolean strings: (this compound) AND (synthesis OR catalysis OR toxicity).
  • Use funnel plots to detect asymmetry, and apply Trim-and-Fill analysis to estimate missing studies .

Q. Data Analysis & Reporting

Q. How should contradictory spectral data (e.g., 19F^{19}\text{F} NMR shifts) be addressed in publications?

  • Methodological Answer :
  • Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Report chemical shift referencing (e.g., CFCl3_3 as external standard).
  • Discuss solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) in the Supporting Information .

Q. What are best practices for visualizing structure-property relationships in this compound derivatives?

  • Methodological Answer : Use heatmaps to correlate substituent effects (e.g., Hammett σ values) with reactivity/toxicity. Include 3D electrostatic potential maps (from Gaussian calculations) to illustrate electron density distribution .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVYQZBCSXCUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307749
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-36-9
Record name Pentafluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=778-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an aqueous solution of ammonium chloride was added dropwise an acetone solution of pentafluorobenzenesulfonyl chloride at room temperature. During addition, pH was adjusted to 7 by an aqueous sodium hydroxide solution. Precipitated product was filtered and recrystallized from toluene to give pentafluorobenzenesulfonamide. The structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Synthesis routes and methods II

Procedure details

Under room temperature, a solution of 468 g of pentafluorobenzenesulfonyl chloride in acetone was added dropwise to an aqueous solution containing 964 g of ammonium chloride, during which a pH was adjusted to 7 with an aqueous sodium hydroxide solution. The precipitated product was filtered, and recrystallized from toluene to obtain 156 g of pentafluorobenzenesulfonamide as white crystals. A structure was confirmed by 1H-NMR, 19F-NMR and IR.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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